Linoleyl linoleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

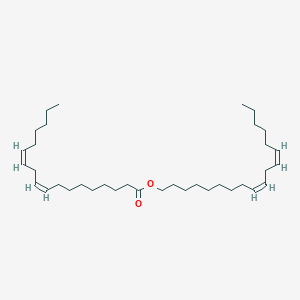

Linoleyl linoleate is a compound formed by the esterification of linoleic acid and linoleyl alcohol. It is a colorless to light yellow liquid with good stability and low volatility. This compound is insoluble in water but can be dissolved in organic solvents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Linoleyl linoleate is typically synthesized through an esterification reaction between linoleic acid and linoleyl alcohol. The reaction is catalyzed by a suitable catalyst and carried out at an appropriate temperature and pressure .

Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Oxidation

Linoleyl linoleate, like other lipids containing unsaturated fatty acids, is susceptible to oxidation . This process can occur through two primary mechanisms:

- Autoxidation : This is a radical chain reaction initiated by the presence of oxygen. It involves the formation of hydroperoxides at various positions along the fatty acid chain, such as 9-, 11-, and 13-hydroperoxides . The reaction is influenced by factors such as the presence of antioxidants and specific reaction conditions.

- Enzymatic Oxidation : Lipoxygenase enzymes can catalyze the oxidation of this compound, leading to the formation of specific hydroperoxides. For example, manganese lipoxygenase can produce 13R-HPODE and 11S-HPODE .

Hydrolysis

Hydrolysis involves the breakdown of this compound into its constituent components: free fatty acids (linoleic acid) and lysolipids (linoleyl alcohol) . This reaction can be catalyzed by enzymes such as phospholipases or occur under non-enzymatic conditions, influenced by pH and temperature .

Isomerization

The double bonds in this compound can undergo isomerization, changing from cis to trans configurations . This process is thermodynamically driven, with the trans, trans isomers being more stable than the cis, trans isomers. Isomerization is favored by prolonged reaction times and the absence of antioxidants.

Aplicaciones Científicas De Investigación

Linoleyl linoleate has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying esterification and oxidation reactions.

Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.

Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

Mecanismo De Acción

Linoleyl linoleate exerts its effects through various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . Additionally, it may modulate inflammatory pathways by affecting the production of pro-inflammatory cytokines .

Comparación Con Compuestos Similares

Linoleyl linoleate can be compared with other similar compounds, such as:

Linoleic acid: A polyunsaturated omega-6 fatty acid with similar chemical properties but different biological activities.

Linolenic acid: An omega-3 fatty acid with different double bond positions and distinct health benefits.

Linalool: A monoterpene alcohol with different structural features and applications in the fragrance industry.

Uniqueness: this compound is unique due to its combination of linoleic acid and linoleyl alcohol, which imparts specific chemical and physical properties that are valuable in various applications.

Propiedades

Número CAS |

17673-62-0 |

|---|---|

Fórmula molecular |

C36H64O2 |

Peso molecular |

528.9 g/mol |

Nombre IUPAC |

octadeca-9,12-dienyl octadeca-9,12-dienoate |

InChI |

InChI=1S/C36H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-35H2,1-2H3 |

Clave InChI |

BWPODKUVJMQURN-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |

SMILES canónico |

CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |

Sinónimos |

LINOLEYL LINOLEATE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.